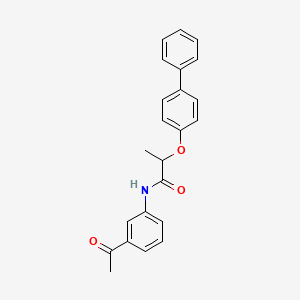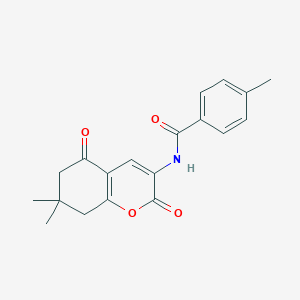![molecular formula C16H15FN2O5S B4172162 N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4172162.png)
N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide
Descripción general
Descripción
N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, commonly known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a small molecule inhibitor that has shown promising results in inhibiting the activity of certain enzymes and proteins in biological systems.
Mecanismo De Acción
BFA works by inhibiting the activity of certain enzymes and proteins in biological systems. BFA binds to the active site of these enzymes and proteins, thereby preventing them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes and proteins, which can have significant effects on biological systems.
Biochemical and Physiological Effects:
BFA has been shown to have significant biochemical and physiological effects on biological systems. BFA has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This leads to a decrease in the growth and proliferation of cancer cells, which can have significant therapeutic effects.
BFA has also been shown to inhibit the activity of certain proteins that are involved in the regulation of neurotransmitter release. This leads to a decrease in the release of neurotransmitters, which can have significant effects on neurological function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BFA in lab experiments include its specificity and potency. BFA is a highly specific inhibitor that can target specific enzymes and proteins with high potency. This makes BFA a valuable tool for studying the function of these enzymes and proteins in biological systems.
The limitations of using BFA in lab experiments include its potential toxicity and off-target effects. BFA can have significant effects on biological systems, which can lead to toxicity and off-target effects. This makes it important to use BFA with caution in lab experiments.
Direcciones Futuras
There are several future directions for the study of BFA. One future direction is the development of new cancer therapies based on the activity of BFA. BFA has shown promising results in inhibiting the growth and proliferation of cancer cells, which makes it a potential candidate for developing new cancer therapies.
Another future direction is the development of new treatments for neurological disorders based on the activity of BFA. BFA has shown promising results in inhibiting the release of neurotransmitters, which makes it a potential candidate for developing new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, BFA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a small molecule inhibitor that has shown promising results in inhibiting the activity of certain enzymes and proteins in biological systems. BFA has significant potential for developing new cancer therapies and treatments for neurological disorders. However, it is important to use BFA with caution in lab experiments due to its potential toxicity and off-target effects.
Aplicaciones Científicas De Investigación
BFA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BFA is in the field of cancer research. BFA has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This makes BFA a potential candidate for developing new cancer therapies.
BFA has also been studied for its potential applications in the field of neuroscience. BFA has been shown to inhibit the activity of certain proteins that are involved in the regulation of neurotransmitter release. This makes BFA a potential candidate for developing new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c1-10(19-25(21,22)13-5-2-11(17)3-6-13)16(20)18-12-4-7-14-15(8-12)24-9-23-14/h2-8,10,19H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCSLVCMVIAVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-4-methoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-methylbenzenesulfonamide](/img/structure/B4172083.png)
![2-{5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4172095.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4172106.png)
![N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B4172113.png)
![2-{[(3-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4172116.png)
![N-(2,5-dimethylphenyl)-2-(2-methoxy-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4172119.png)



![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B4172153.png)
![N-(2-furylmethyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4172165.png)
![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B4172179.png)
![4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4172193.png)
